

Application Notes and Protocols for Oxazine-170 in Fluorescence Microscopy

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Compound of Interest

Compound Name: Oxazine-170

Cat. No.: B1263324

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Introduction

Oxazine-170 is a fluorescent dye belonging to the oxazine family, characterized by its absorption and emission in the red to far-red region of the spectrum.[1][2] This property makes it a valuable tool in fluorescence microscopy, particularly for live-cell imaging, as longer wavelengths of light are less phototoxic to cells and result in reduced autofluorescence from cellular components.[3] This document provides detailed application notes and protocols for the use of **Oxazine-170** in fluorescence microscopy, with a specific focus on its application as a probe for detecting reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Principle of Detection: ROS/RNS Sensing

Oxazine-170 can be utilized as a fluorogenic sensor for the detection of specific ROS and RNS, such as hypochlorous acid (HOCl) and peroxynitrite (ONOO⁻).[4][5] In its basal state, the oxazine fluorophore can be in a quenched or non-fluorescent form. Upon reaction with highly reactive species like HOCl or ONOO⁻, the dye is oxidized, leading to the release of the fluorescent oxazine molecule.[5] This results in a significant increase in fluorescence intensity, which can be measured to indicate the presence and generation of these reactive species within living cells.[5][6] This mechanism allows for the visualization of cellular oxidative stress, a key process in various physiological and pathological conditions, including inflammation and cardiovascular disease.[4][7][8]

Data Presentation

The photophysical properties and recommended parameters for the use of **Oxazine-170** are summarized in the tables below.

Table 1: Photophysical Properties of **Oxazine-170**

| Property | Value | Reference |
|---------------------------------------|---|-----------|
| Excitation Maximum (λ_{ex}) | ~621 nm (in ethanol) | [1] |
| Emission Maximum (λ_{em}) | ~648 nm (in ethanol) | [1] |
| Molar Extinction Coefficient | ~83,000 $\text{cm}^{-1}\text{M}^{-1}$ at 613.3 nm | [2] |
| Quantum Yield | ~0.63 (in methanol) | [2] |
| Recommended Excitation Laser | 633 nm / 640 nm | [9] |
| Recommended Emission Filter | 660 - 720 nm | [5] |

Table 2: Recommended Parameters for Live-Cell Staining and Imaging

| Parameter | Recommended Range | Notes |
|------------------------------|---|---|
| Stock Solution Concentration | 1-10 mM in DMSO | Prepare fresh and store at -20°C, protected from light. |
| Working Concentration | 2 - 20 μ M | Optimal concentration should be determined experimentally for each cell type and application. Start with a titration from 1-25 μ M. |
| Incubation Time | 30 - 120 minutes | Time may vary depending on cell type and experimental conditions. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
| Washing Steps | 2-3 times with pre-warmed buffer | Crucial for reducing background fluorescence. Use phenol red-free medium or PBS. |
| Imaging Medium | Phenol red-free cell culture medium or HBSS | To maintain cell health and reduce background. |

Experimental Protocols

Protocol 1: Preparation of Oxazine-170 Staining Solution

- Prepare a 1 mM Stock Solution: Dissolve the appropriate amount of **Oxazine-170** perchlorate in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, for a molecular weight of 457.9 g/mol , dissolve 0.46 mg in 1 mL of DMSO.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
- Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in a pre-warmed, serum-free, phenol red-free cell culture

medium or Hanks' Balanced Salt Solution (HBSS) to the desired final concentration (e.g., 2-20 μ M).

Protocol 2: Staining of Adherent Cells for ROS/RNS Detection

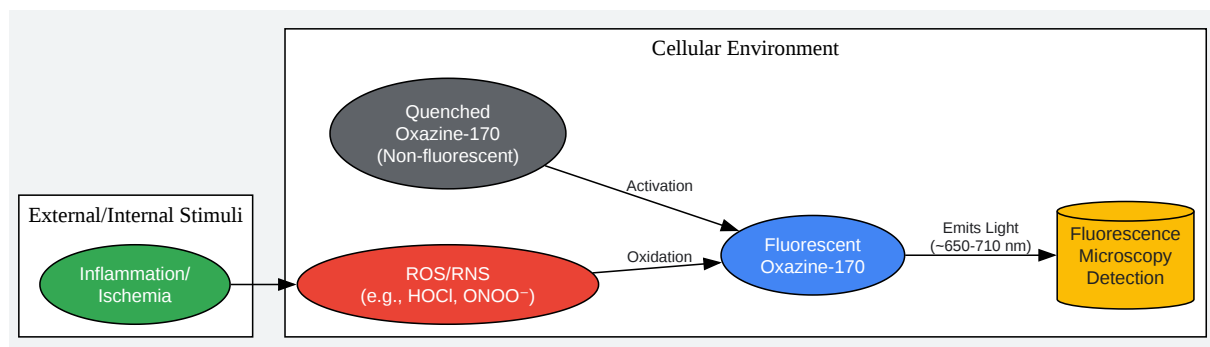
- **Cell Culture:** Plate adherent cells on glass-bottom dishes or chambered coverglass suitable for fluorescence microscopy and culture until they reach the desired confluency.
- **Induce Oxidative Stress (Optional):** If the experiment involves inducing ROS/RNS production, treat the cells with the desired stimulus (e.g., phorbol 12-myristate 13-acetate (PMA) for neutrophils, or other inflammatory mediators) for the appropriate duration. Include an untreated control group.
- **Washing:** Gently wash the cells once with pre-warmed, phenol red-free medium or PBS.
- **Staining:** Add the freshly prepared **Oxazine-170** working solution to the cells, ensuring the entire surface is covered.
- **Incubation:** Incubate the cells for 30-120 minutes at 37°C in a CO₂ incubator, protected from light.
- **Washing:** Remove the staining solution and wash the cells 2-3 times with pre-warmed, phenol red-free medium or PBS to remove excess dye and reduce background fluorescence.
- **Imaging:** Add fresh, pre-warmed imaging medium to the cells. Proceed with imaging immediately on a fluorescence microscope equipped with appropriate filters.

Protocol 3: Fluorescence Microscopy Imaging

- **Microscope Setup:** Use a confocal or widefield fluorescence microscope equipped with a laser line suitable for exciting **Oxazine-170** (e.g., 633 nm or 640 nm).
- **Filter Selection:** Use a long-pass or band-pass emission filter appropriate for collecting the fluorescence of **Oxazine-170** (e.g., 660-720 nm).

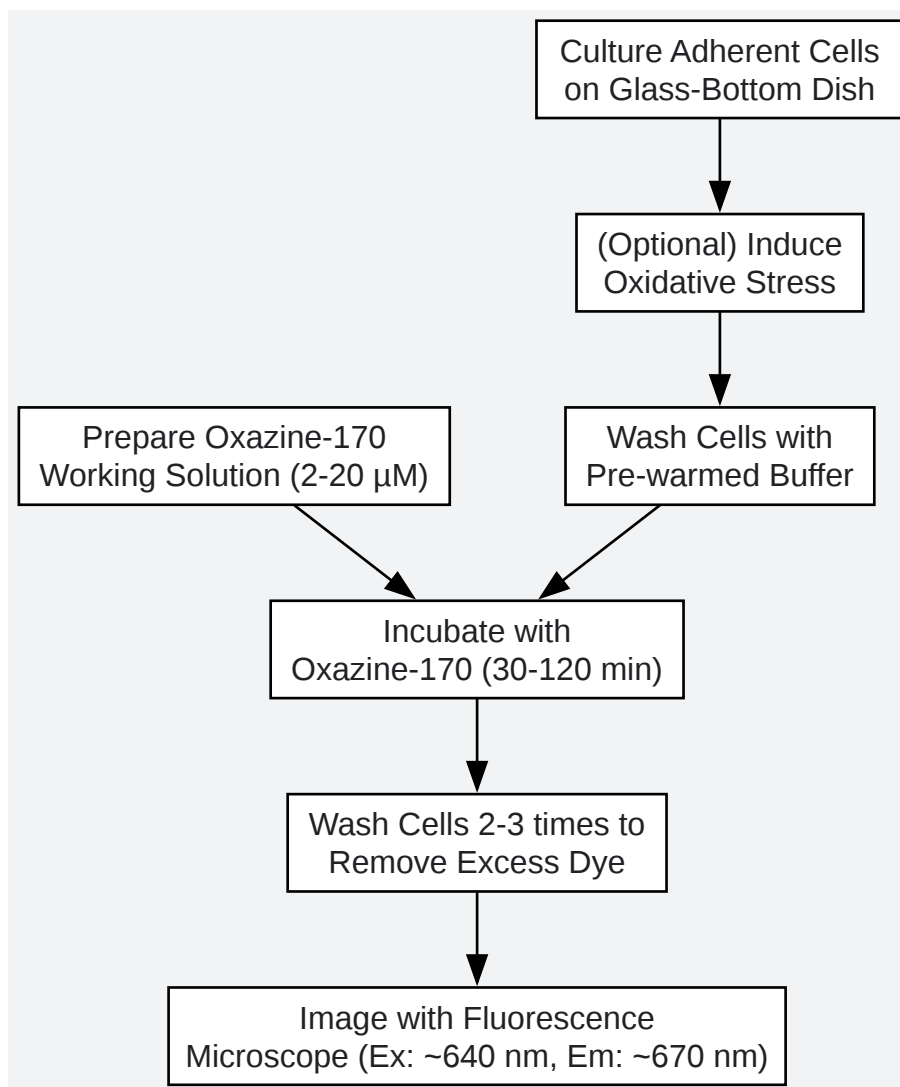
- Image Acquisition: To minimize phototoxicity and photobleaching, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[10] For time-lapse imaging, adjust the acquisition frequency to balance temporal resolution with cell health.[3]
- Control Experiments:
 - Unstained Cells: Image unstained cells under the same acquisition settings to determine the level of autofluorescence.
 - Negative Control: Image cells stained with **Oxazine-170** but not treated with an ROS/RNS inducer to establish baseline fluorescence.
 - Positive Control: Image cells treated with a known inducer of HOCl or ONOO⁻ to confirm the responsiveness of the probe.

Mandatory Visualization



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Caption: Mechanism of ROS/RNS detection by **Oxazine-170**.



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Caption: Experimental workflow for live-cell imaging with **Oxazine-170**.

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